![molecular formula C18H16O7 B150399 Obtusin CAS No. 70588-05-5](/img/structure/B150399.png)
Obtusin
Overview
Description
Obtustatin is a novel disintegrin isolated from the venom of the Vipera lebetina obtusa viper. It is characterized by its short chain, consisting of only 41 amino acids, making it the shortest disintegrin described to date . Unlike other disintegrins that contain the RGD sequence in their active site loop, obtustatin contains a KTS sequence, which is crucial for its activity . This unique sequence contributes to its potent and selective inhibition of the α1β1 integrin, a property that distinguishes obtustatin from other disintegrins .
Synthesis Analysis
The synthesis of obtustatin has not been explicitly detailed in the provided papers. However, its isolation from snake venom and the determination of its amino acid sequence have been crucial steps in understanding its structure and function . The primary structure of obtustatin has been elucidated, revealing a pattern of cysteines similar to other short disintegrins .
Molecular Structure Analysis
The molecular structure of obtustatin has been extensively studied using nuclear magnetic resonance (NMR). The solution structure of obtustatin was determined by two-dimensional NMR, revealing that it lacks any secondary structure and that the active KTS tripeptide is oriented towards the side of its nine-residue integrin-binding loop . The C-terminal tail is positioned near the active loop, contributing to the flexibility and distinct structural features of obtustatin . A three-dimensional model of obtustatin was also built by homology-modeling structure calculations, which supports the unique positioning of the KTS motif .
Chemical Reactions Analysis
The specific chemical reactions involving obtustatin are not described in the provided papers. However, its interaction with integrin α1β1 has been studied, showing that obtustatin selectively inhibits the adhesion of this integrin to collagen IV . This selective inhibition is a result of the unique structure and sequence of obtustatin, particularly the KTS motif in its integrin-binding loop .
Physical and Chemical Properties Analysis
The physical and chemical properties of obtustatin, such as solubility, stability, and pH dependence, have not been detailed in the provided papers. However, the studies have focused on its biological activity, demonstrating that obtustatin is a potent inhibitor of angiogenesis both in vitro and in vivo . It has been shown to reduce tumor development in a mouse model, highlighting its potential therapeutic applications . The dynamics of obtustatin's backbone and side-chain atoms have been analyzed by NMR, suggesting that the integrin-binding loop and the C-terminal tail display concerted motions, which may be important for its inhibitory function .
Scientific Research Applications
Pharmacokinetics and Dosage Conversion
Semen Cassiae, containing obtusin, is traditionally used for various health benefits like improving eyesight and preventing hyperlipidemia. A study by Li Xie et al. (2019) developed a sensitive UHPLC-MS/MS method for analyzing obtusin and other compounds in rat plasma, aiming to compare the pharmacokinetics of different forms of Semen Cassiae. This research helps in understanding the appropriate clinical dosage of obtusin in various forms, like traditional pieces and ultrafine granular powder (UGP), providing a scientific basis for its clinical application (Xie et al., 2019).
Anti-Inflammatory and Respiratory Health Applications
Anti-Inflammatory Effects
Aurantio-obtusin, a derivative of obtusin, has shown potential in treating inflammation. A study conducted by Jingyi Hou et al. (2018) demonstrated that aurantio-obtusin significantly reduces the production of pro-inflammatory molecules and inhibits the activation of the NF-κB pathway in cells. This suggests that aurantio-obtusin, and by extension obtusin, could be considered in developing treatments for inflammatory diseases (Hou et al., 2018).
Respiratory Health Benefits
The study by Byung-Soo Choi et al. (2019) explored the effects of obtusin and its derivatives on airway mucin production. It was found that these compounds inhibit the expression and production of MUC5AC mucin gene, which has implications for managing conditions like asthma or chronic obstructive pulmonary disease. Obtusifolin, in particular, showed promise in regulating mucin production by affecting the NF-κB signaling pathway, suggesting a potential therapeutic role in respiratory health (Choi et al., 2019).
Cardiovascular and Metabolic Applications
Cardiovascular Health
The anthraquinones in Cassiae semen, including obtusin, have been identified as thrombin inhibitors, providing a foundation for their potential use in preventing cardiovascular diseases. Xiao Yu et al. (2019) found that these compounds, especially obtusifolin and aurantio-obtusin, inhibit thrombin, suggesting a basis for developing new therapeutic agents targeting thrombin for improved cardiovascular health (Yu et al., 2019).
Metabolic Applications
A study on aurantio-obtusin's hypotensive and hypolipidemic effects found that it induces vasorelaxation in systemic arteries, possibly offering therapeutic benefits for hypertension. The study by Shuzhen Li et al. (2015) suggested that aurantio-obtusin's vasorelaxation effect is mediated by the endothelial PI3K/AKT/eNOS-dependent signaling pathway, indicating its potential in managing hypertension and related metabolic disorders (Li et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1,7-dihydroxy-2,3,8-trimethoxy-6-methylanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-7-5-8-12(18(25-4)13(7)19)15(21)11-9(14(8)20)6-10(23-2)17(24-3)16(11)22/h5-6,19,22H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLNHFUPWNRWJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220869 | |
Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Obtusin | |
CAS RN |
70588-05-5 | |
Record name | Obtusin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70588-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070588055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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